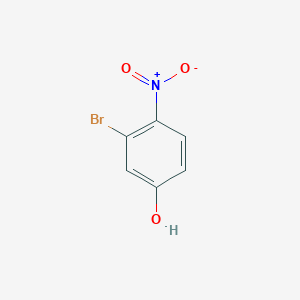

3-Bromo-4-nitrophenol

Overview

Description

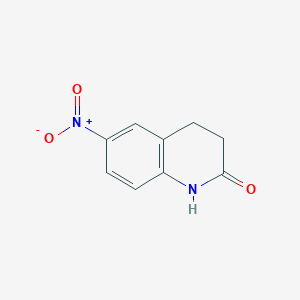

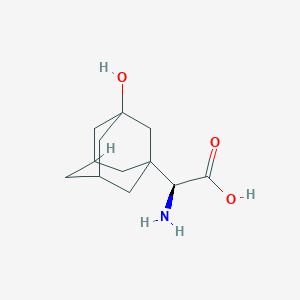

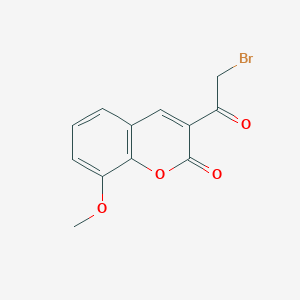

3-Bromo-4-nitrophenol is a chemical compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.005 . It is also known by other synonyms such as 3-BROMO-4-NITROPHENOL and Phenol, 3-bromo-4-nitro- .

Synthesis Analysis

While specific synthesis methods for 3-Bromo-4-nitrophenol were not found, a related compound, 3-Fluoro-4-nitrophenol, was synthesized from 2,4-difluoronitrobenzene by methoxylation and demethylation . The reaction was influenced by the mole ratio of sodium methoxide and 2,4-difluoronitrobenzene .Molecular Structure Analysis

The IUPAC name for 3-Bromo-4-nitrophenol is 3-bromo-4-nitrophenol . The InChIKey is SZYVPWPBRABKAB-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC(=C(C=C1O)Br)N+[O-] .Physical And Chemical Properties Analysis

3-Bromo-4-nitrophenol has a molecular weight of 218.00 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 66 Ų . The exact mass and monoisotopic mass are 216.93746 g/mol .Scientific Research Applications

Chemical Synthesis

3-Bromo-4-nitrophenol is used in various chemical synthesis processes . Its unique structure allows it to participate in a variety of reactions, contributing to the synthesis of complex molecules.

Catalyst in Reduction Reactions

One of the significant applications of 3-Bromo-4-nitrophenol is its role as a catalyst in reduction reactions . For instance, it has been used in the reduction of 4-nitrophenol via BH4− on metal nanoparticle catalysts .

Environmental Catalysis

3-Bromo-4-nitrophenol is also used in environmental catalysis . It plays a crucial role in assessing competitive environmental catalytic reduction processes via NaBH4 .

Hydrogen Evolution Reaction

This compound has been used in studies related to the hydrogen evolution reaction . The research emphasizes the conflicting nature of BH4− hydrolysis and reduction processes .

Substrate for Bartoli Synthesis

3-Bromo-4-nitrophenol can be linked to a solid support via the carboxyl group, which is used in a Bartoli synthesis of indoles .

Suzuki Coupling

The compound has been used in studies related to Suzuki coupling . This is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.

Safety And Hazards

properties

IUPAC Name |

3-bromo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYVPWPBRABKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203167 | |

| Record name | Phenol, 3-bromo-4-nitro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-nitrophenol | |

CAS RN |

5470-65-5 | |

| Record name | 3-Bromo-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMO-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-bromo-4-nitro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3X638NTR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-bromo-4-nitrophenol a challenging molecule to synthesize, and what alternative synthetic routes have been explored?

A1: The presence of both a hydroxy group and a nitro group on the phenol ring complicates the direct synthesis of 3-bromo-4-nitrophenol. Both groups direct electrophilic aromatic substitution reactions, but with opposing regioselectivity. The hydroxy group, being a strong activating group, directs electrophilic attack to the ortho and para positions, while the nitro group, being a strong deactivating group, directs it to the meta position. This makes it difficult to selectively introduce a bromine atom at the desired 3-position.

Q2: Beyond its use as a synthetic intermediate, are there any studies on the solubility properties of 3-bromo-4-nitrophenol?

A: While primarily known as a precursor for further synthesis, a study published in [] Journal of Chemical & Engineering Data investigated the solubility of 3-bromo-4-nitrophenol in water and acetone. Understanding the solubility behavior of organic compounds is crucial for various applications, including crystallization, purification, and formulation development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)